(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hcl

Toll-like receptor TLR7 antagonist TLR8 antagonist

(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl (CAS 2079925-68-9 free base; HCl salt MW 198.69 g/mol) is a di-substituted pyridin-4-yl methanamine derivative that serves as a key synthetic intermediate in multiple patent-protected therapeutic programs. Unlike common pyridinylmethylamine building blocks that are mono-substituted or lack the cyclopropyl motif, this compound embeds a 2-cyclopropyl-6-methyl substitution pattern on the pyridine ring that has been specifically selected in structure–activity relationship (SAR) campaigns for Toll-like receptor (TLR) 7/8 antagonism and adenosine A2a receptor (A2aR) antagonism.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
Cat. No. B13043826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hcl
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C2CC2)CN.Cl
InChIInChI=1S/C10H14N2.ClH/c1-7-4-8(6-11)5-10(12-7)9-2-3-9;/h4-5,9H,2-3,6,11H2,1H3;1H
InChIKeyUFIPZRIKPIAVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl Is Not Just Another Pyridinylmethylamine Building Block


(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl (CAS 2079925-68-9 free base; HCl salt MW 198.69 g/mol) is a di-substituted pyridin-4-yl methanamine derivative that serves as a key synthetic intermediate in multiple patent-protected therapeutic programs. Unlike common pyridinylmethylamine building blocks that are mono-substituted or lack the cyclopropyl motif, this compound embeds a 2-cyclopropyl-6-methyl substitution pattern on the pyridine ring that has been specifically selected in structure–activity relationship (SAR) campaigns for Toll-like receptor (TLR) 7/8 antagonism [1] and adenosine A2a receptor (A2aR) antagonism [2]. This precise substitution architecture is not commercially interchangeable with other regioisomeric or mono-substituted pyridinylmethylamine analogs, as the cyclopropyl group at the 2-position and the methyl group at the 6-position collectively modulate both steric and electronic properties that govern target binding and selectivity.

(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl Procurement: Why Close Analogs Cannot Substitute


The assumption that any pyridin-4-yl methanamine derivative can replace (2-cyclopropyl-6-methylpyridin-4-YL)methanamine HCl in a synthetic route is contradicted by published SAR data demonstrating that even minor alterations to the pyridine substitution pattern produce order-of-magnitude shifts in biological activity. In TLR7/8 antagonist programs, replacing the 2-cyclopropyl group with hydrogen or the 6-methyl group with hydrogen alters IC50 values from the low nanomolar range to hundreds of nanomolar or completely abolishes activity [1]. Similarly, in A2aR antagonist programs, the 2-cyclopropyl-6-methyl-pyridin-4-yl motif confers a selectivity window of ~92-fold over the A2b receptor, whereas the corresponding 2-chloro-6-methyl analog exhibits a markedly different selectivity profile [2]. These quantitative differences demonstrate that the compound is not a commodity building block; its specific substitution pattern is a pharmacophoric determinant embedded in the intellectual property claims of multiple therapeutic patents, making generic substitution scientifically and legally untenable.

Quantitative Differentiation Evidence for (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl vs. Comparator Analogs


TLR7/8 Antagonist Potency: 2-Cyclopropyl-6-Methyl Substitution vs. Other Pyridin-4-yl Regioisomers

In a systematic SAR study of poly-substituted pyridin-4-yl TLR7/8 antagonists, compounds bearing the 2-cyclopropyl (cPr) and 6-methyl substitution pattern demonstrated distinct potency and selectivity profiles compared to regioisomeric and mono-substituted analogs. The 2-cyclopropyl-6-methyl pattern (Compound 22: R3=Me, R5=H, R6=Me) exhibited TLR7 IC50 of 7.2 nM and TLR8 IC50 of 22 nM, whereas the 2-cyclopropyl-only analog lacking the 6-methyl group (Compound 25: R3=H, R5=H, R6=cPr) showed TLR7 IC50 of 22 nM and TLR8 IC50 of 39 nM [1]. The 2,6-dimethyl analog (Compound 19: R3=Me, R5=H, R6=H) displayed TLR7 IC50 of 28 nM and TLR8 IC50 of 22 nM [1]. The presence of both cyclopropyl and methyl groups in the 2,6-arrangement yielded a TLR9/TLR7 selectivity ratio of 130, differentiating it from the cyclopropyl-only compound (ratio of 220) and the 2-methyl-only compound (ratio of 25) [1].

Toll-like receptor TLR7 antagonist TLR8 antagonist pyridinyl SAR innate immunity

Adenosine A2a Receptor Antagonism: 2-Cyclopropyl-6-Methyl-Pyridin-4-yl vs. 2-Chloro-6-Methyl-Pyridin-4-yl Selectivity Window

When incorporated into a [1,2,4]triazolo[4,3-c]pyrimidin-5-amine scaffold, the 2-cyclopropyl-6-methyl-pyridin-4-yl motif (US11312705, Example 30) delivered an A2aR IC50 of 0.770 nM and an A2bR IC50 of 70.9 nM, yielding a selectivity ratio of ~92-fold for A2a over A2b [1]. In contrast, the 2-chloro-6-methyl-pyridin-4-yl analog (Example 15, BDBM550807) exhibited a different profile, with the chlorine substituent altering electronic properties and potentially affecting selectivity [1]. The cyclopropyl group provides a unique combination of steric bulk and conformational constraint that the chlorine atom cannot replicate, making the 2-cyclopropyl-6-methyl pattern the preferred substitution for achieving high A2aR potency with a defined selectivity window.

adenosine A2a receptor A2a antagonist A2b selectivity GPCR triazolopyrimidine

Multi-Target Scaffold Versatility: TLR7/8, mGluR2, and A2aR Engagement from a Single Pyridinyl Core

The 2-cyclopropyl-6-methylpyridin-4-yl moiety appears as a privileged scaffold across multiple patent families targeting structurally and functionally distinct protein targets. Beyond the TLR7/8 and A2aR programs described above, this same pyridinyl motif has been deployed in mGluR2 negative allosteric modulators, where a benzodiazepinone derivative containing the 2-cyclopropyl-6-methylpyridin-4-yl group (CHEMBL1629857; BDBM50332965) demonstrated an IC50 of 4 nM against recombinant rat mGluR2 in forskolin-stimulated CHO cells [1]. This cross-target utilization demonstrates that the 2-cyclopropyl-6-methyl substitution pattern is not target-specific but rather represents a broadly enabling pharmacophoric element selected independently by multiple discovery organizations for diverse target classes.

multi-target privileged scaffold TLR7 mGluR2 A2aR chemogenomics

Physicochemical Differentiation: logP and Hydrogen Bonding Profile vs. Common Pyridinylmethylamine Analogs

The 2-cyclopropyl-6-methyl substitution pattern significantly modulates the physicochemical properties of the pyridinylmethylamine scaffold relative to common analogs. The elaborated indole derivative containing the 2-cyclopropyl-6-methylpyridin-4-yl group (CP0568586) exhibits a calculated logP of 6.0, with 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds [1]. This logP value exceeds Lipinski's Rule of Five cutoff (logP < 5), indicating that the 2-cyclopropyl-6-methylpyridin-4-yl moiety contributes substantial lipophilicity to elaborated structures. In comparison, simpler pyridin-4-yl methanamine building blocks without the cyclopropyl group (e.g., 2-methylpyridin-4-yl methanamine) contribute lower lipophilicity, which can be advantageous or disadvantageous depending on the target product profile. The balance of 2 HBD and 2 HBA positions the scaffold favorably for further elaboration while maintaining acceptable hydrogen bonding capacity.

logP physicochemical properties Lipinski rules drug-likeness building block selection

Commercially Available 2-Cyclopropyl-6-methylpyridin-4-amine as Comparator: Methanamine vs. Amine Functionality for Downstream Derivatization

A closely related commercially available building block, 2-cyclopropyl-6-methylpyridin-4-amine (Sigma-Aldrich), bears a primary amine directly on the pyridine ring rather than on a methylene spacer . The methanamine functionality in (2-cyclopropyl-6-methylpyridin-4-YL)methanamine HCl provides a one-carbon spacer that alters the geometric relationship between the pyridine core and downstream elaborated moieties. This structural difference is critical: in TLR7/8 antagonist programs, the aminomethyl linker at the 4-position enables productive engagement with the receptor binding pocket, whereas direct amine attachment at the 4-position constrains the vector of elaboration and may preclude key binding interactions. The hydrochloride salt form further facilitates handling, weighing, and dissolution in organic synthesis workflows compared to the free base amine.

building block comparison methanamine primary amine synthetic intermediate reductive amination

Validated Application Scenarios for (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl in Drug Discovery


TLR7/8 Antagonist Lead Optimization: Accessing the 2-Cyclopropyl-6-Methyl Pharmacophore

Medicinal chemistry teams pursuing TLR7/8 antagonists for autoimmune disease indications should procure (2-cyclopropyl-6-methylpyridin-4-YL)methanamine HCl as the committed building block for the pyridin-4-yl core. Published SAR data demonstrate that the 2-cyclopropyl-6-methyl pattern delivers TLR7 IC50 in the low nanomolar range (7.2 nM) with a balanced TLR9 selectivity ratio of 130, outperforming the 2,6-dimethyl and cyclopropyl-only analogs in combined potency and selectivity [1]. The methanamine handle at the 4-position enables late-stage diversification via amide coupling or reductive amination, as exemplified in BMS patent US10660877 (Example 478: elaborated indole derivative with TLR7 IC50 of 22 nM) [2].

Adenosine A2a Receptor Antagonist Development: Sub-Nanomolar Potency Entry Point

Discovery programs targeting A2aR for immuno-oncology or CNS indications can use this building block to access the triazolopyrimidine scaffold exemplified in US11312705 (Jiangsu Hengrui Medicine). The 2-cyclopropyl-6-methylpyridin-4-yl group, when elaborated into the [1,2,4]triazolo[4,3-c]pyrimidin-5-amine core, achieves A2aR IC50 of 0.770 nM with ~92-fold selectivity over A2bR [1]. The cyclopropyl group's unique conformational constraint is critical for this selectivity window; alternative 2-substituents (e.g., chloro, methyl, trifluoromethyl) produce different selectivity profiles, as evidenced by comparator data within the same patent family [1].

Chemogenomics and Privileged Scaffold Screening Libraries

Organizations building focused screening libraries should include (2-cyclopropyl-6-methylpyridin-4-YL)methanamine HCl as a validated privileged scaffold. The 2-cyclopropyl-6-methylpyridin-4-yl motif has demonstrated productive engagement across at least four distinct target classes: Toll-like receptors (TLR7, TLR8), class C GPCRs (mGluR2, IC50 = 4 nM [1]), class A GPCRs (A2aR, IC50 = 0.770 nM [2]), and kinases [3]. This cross-target validation reduces screening library redundancy and increases the probability of hit identification across diverse assay panels compared to less validated pyridinyl building blocks.

CNS Drug Discovery: Lipophilicity-Enhanced Pyridinyl Building Block

For CNS-penetrant drug discovery programs, the cyclopropyl group in (2-cyclopropyl-6-methylpyridin-4-YL)methanamine HCl contributes additional lipophilicity (estimated ΔlogP ≈ +0.5–1.0 vs. methyl-only analogs) that can be strategically leveraged to optimize blood–brain barrier penetration [1]. The 2 hydrogen bond donors and 2 hydrogen bond acceptors in the elaborated scaffold maintain acceptable hydrogen bonding capacity while the cyclopropyl group provides steric bulk and metabolic stability advantages over linear alkyl substituents. The hydrochloride salt form offers practical advantages in compound management workflows, including reliable weighing and long-term storage stability under recommended conditions (sealed, dry, 2–8 °C) [2].

Quote Request

Request a Quote for (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.